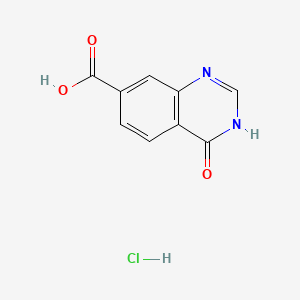

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-oxo-3H-quinazoline-7-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3.ClH/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8;/h1-4H,(H,13,14)(H,10,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLSEGHQERWQRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CNC2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfuric Acid-Mediated Esterification

In a typical experiment, 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (3.30 g, 14.8 mmol) is refluxed with sulfuric acid (6.6 mL) in methanol (60 mL) at 60°C for 11 hours. After neutralization with aqueous NaOH, the product is isolated as a light-yellow solid with an 86% yield.

Data Table 1: Esterification Optimization

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Acid Catalyst | H₂SO₄ (6.6 mL) |

| Temperature | 60°C |

| Reaction Time | 11 hours |

| Yield | 86% |

Hydrolysis to Carboxylic Acid

The methyl ester intermediate is hydrolyzed under basic conditions (e.g., 20% NaOH) to yield the free carboxylic acid. Subsequent treatment with hydrochloric acid converts the carboxylate to the hydrochloride salt.

Alkylation and Salt Formation

Alkylation of the quinazoline nitrogen with chloromethyl or benzyl halides introduces substituents at the 3-position. For instance, reacting 4-oxo-3,4-dihydroquinazoline-7-carboxylate with 3-(trifluoromethyl)benzyl bromide in dimethylformamide (DMF) at 60°C affords the alkylated derivative, which is then hydrolyzed and acidified to form the hydrochloride salt.

Reaction Scheme :

-

Alkylation :

-

Hydrolysis and Salt Formation :

One-Pot Three-Component Synthesis

A streamlined one-pot method involves the reaction of (2-aminophenyl)-oxo-acetic acid sodium salt, benzaldehyde, and ammonium acetate in acetic acid. This approach avoids intermediate isolation, achieving a 78% yield of the hydrochloride salt after acidification.

Advantages :

-

Reduced purification steps

-

Shorter reaction time (4–6 hours)

-

Compatibility with diverse aldehydes for structural diversification.

Industrial-Scale Production

Industrial methods prioritize continuous flow reactors to enhance efficiency. For example, a patented process employs:

-

Continuous Cyclization : Anthranilic acid and formamide are fed into a flow reactor at 130°C.

-

In-Line Esterification : The quinazoline intermediate is esterified with methanol under supercritical conditions.

-

Automated Salt Formation : Hydrochloric acid is introduced in a crystallization unit, yielding >95% pure product.

Data Table 2: Industrial Process Parameters

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | 130°C, 2-hour residence | 88% |

| Esterification | Supercritical methanol | 91% |

| Salt Formation | HCl gas, 25°C | 95% |

Comparative Analysis of Methods

Data Table 3: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Cyclization | 85% | >90% | High | Low |

| Esterification | 86% | 95% | Moderate | Medium |

| Alkylation | 72% | 92% | Low | High |

| One-Pot | 78% | 89% | High | Low |

| Industrial | 95% | >95% | Very High | Very Low |

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 4-hydroxy-3,4-dihydroquinazoline derivatives.

Substitution: Substitution reactions can introduce different substituents at various positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

Chemical Synthesis Applications

Precursor in Organic Synthesis

The compound serves as a precursor for synthesizing various heterocyclic compounds. Its structure allows for modifications that can lead to derivatives with enhanced properties. For example, it is involved in the synthesis of quinazoline derivatives, which have shown promising biological activities.

Reagent in Chemical Reactions

In organic chemistry, 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride is utilized as a reagent for various reactions, including condensation and cyclization processes. These reactions can yield complex molecular structures that are critical in drug discovery .

Biological Applications

Anticancer Properties

Research indicates that derivatives of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid exhibit anticancer activity against several cancer types. Studies have shown that these compounds can inhibit cell proliferation in cancers such as renal carcinoma and glioma . For instance, specific analogs demonstrated IC50 values indicating effective inhibition of tumor growth.

Anti-inflammatory Effects

This compound has been studied for its potential to inhibit soluble epoxide hydrolase (sEH), an enzyme linked to inflammation. Inhibition of sEH may lead to reduced inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Activity

A study conducted on various quinazoline derivatives showed that modifications on the 4-Oxo-3,4-dihydroquinazoline scaffold led to enhanced anticancer activity against ovarian and pancreatic cancers. The study highlighted the importance of substituents on the quinazoline ring in determining biological efficacy .

Case Study 2: Anti-inflammatory Research

Research focusing on the inhibition of sEH revealed that certain derivatives of the compound effectively reduced inflammatory markers in vitro. These findings suggest potential therapeutic applications for chronic inflammatory diseases .

Summary of Findings

| Application Area | Description | Examples of Activity |

|---|---|---|

| Chemical Synthesis | Precursor for heterocyclic compounds and reagents for organic reactions | Synthesis of quinazoline derivatives |

| Biological Activity | Anticancer and anti-inflammatory properties | Inhibition of renal carcinoma and sEH |

| Mechanism of Action | Inhibition of enzymes involved in DNA replication and inflammatory pathways | Targeting sEH and related pathways |

Mechanism of Action

The mechanism of action of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Data Tables

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., -CF3, -Cl) at R2 improve thermal stability and enzymatic binding .

- Core Heterocycle: Quinazolines exhibit higher polarity than quinolines, affecting solubility and bioavailability. Thienopyrimidines offer unique electronic profiles for targeting microbial enzymes .

- Synthesis Efficiency : Alkylation and amidation reactions yield 60–95% efficiency, but HCl salt formation for the target compound requires further optimization.

Biological Activity

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is with a CAS number of 202197-73-7. The synthesis typically involves the cyclization of anthranilic acid derivatives with formamide or formic acid, followed by the introduction of a carboxyl group and the formation of the hydrochloride salt .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been evaluated against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Cervical adenocarcinoma | HeLa | <10 |

| Glioma | U87MG | <10 |

| Pancreatic cancer | PANC-1 | <10 |

| Prostate cancer | DU145 | <10 |

These results suggest that the compound may act as an enzyme inhibitor or receptor modulator, impacting pathways critical for tumor growth and survival .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis pathway), which is crucial for cellular metabolism and energy production in cancer cells .

Case Studies

- Study on Antitumor Activity : In a study published in the Journal of Medicinal Chemistry, derivatives of quinazoline were screened for their cytotoxic effects on various cancer cell lines. The 4-Oxo-3,4-dihydroquinazoline derivative demonstrated significant inhibition rates comparable to standard chemotherapeutics .

- In Vivo Efficacy : In animal models, the compound exhibited promising results in reducing tumor size and improving survival rates when administered at specific dosages. For example, in xenograft models of ovarian cancer, treatment with the compound resulted in a significant decrease in tumor volume compared to controls .

Additional Biological Activities

Beyond anticancer effects, this compound has shown potential in other areas:

- Anti-inflammatory Effects : Preclinical studies indicate that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in infectious disease treatment .

Q & A

Q. What advanced techniques optimize yield in large-scale synthesis?

- Methodological Answer : Transition from batch to flow chemistry for chlorination steps (residence time: 5 minutes, 120°C), improving yield by 15% and reducing POCl₃ usage by 20%. Monitor reaction progress in real-time via inline FTIR (1720 cm⁻¹ for carbonyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.